1-(3-Bromophenyl)azetidine

Vue d'ensemble

Description

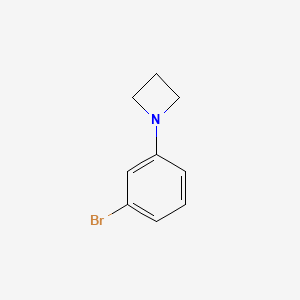

“1-(3-Bromophenyl)azetidine” is a chemical compound with the molecular formula C9H10BrN . It is a white to yellow solid with a molecular weight of 212.086 . The compound is also known by its IUPAC name, 3-(3-bromophenyl)azetidine hydrochloride .

Synthesis Analysis

The synthesis of azetidines, including “1-(3-Bromophenyl)azetidine”, has been achieved through various methods. One such method involves visible-light-mediated intermolecular [2+2] photocycloadditions . This approach utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . The reactivity of this class of oximes can be harnessed via the triplet energy transfer from a commercially available iridium photocatalyst and allows for [2+2] cycloaddition with a wide range of alkenes .

Molecular Structure Analysis

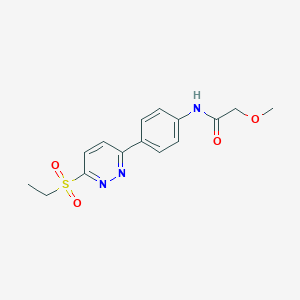

The molecular structure of “1-(3-Bromophenyl)azetidine” consists of a four-membered azetidine ring attached to a bromophenyl group . The exact mass of the compound is 210.999649 .

Chemical Reactions Analysis

Azetidines, including “1-(3-Bromophenyl)azetidine”, are known for their unique reactivity, which is driven by a considerable ring strain . This reactivity can be triggered under appropriate reaction conditions . For instance, azetidines can undergo intermolecular [2+2] photocycloadditions, a powerful method for the synthesis of highly strained, four-membered rings .

Physical And Chemical Properties Analysis

“1-(3-Bromophenyl)azetidine” has a density of 1.5±0.1 g/cm3, a boiling point of 289.2±23.0 °C at 760 mmHg, and a flash point of 128.7±22.6 °C . The compound is a white to yellow solid .

Applications De Recherche Scientifique

Building Blocks for Polyamines

Azetidines, including 1-(3-Bromophenyl)azetidine, can serve as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can be challenging due to the difficulties associated with controlling the polymerization of ring-strained nitrogen-containing monomers .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied to various surfaces to prevent the growth of harmful microorganisms.

CO2 Adsorption

Azetidine-based polymers have been found to be effective in adsorbing CO2 . This property makes them potentially useful in applications related to environmental protection and climate change mitigation.

Chelation and Materials Templating

Azetidine-based polymers can also be used in chelation, a process that involves the formation of multiple bonds between a metal ion and a molecule . Additionally, these polymers can be used in materials templating, which involves using a template to guide the structure of a new material .

Non-viral Gene Transfection

Azetidine-based polymers can be used in non-viral gene transfection . This process involves the introduction of foreign DNA into cells, and it’s a crucial technique in genetic engineering and gene therapy.

Drug Discovery

Azetidines, including 1-(3-Bromophenyl)azetidine, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . Their unique reactivity, driven by considerable ring strain, can be triggered under appropriate reaction conditions, making them useful in drug discovery .

Polymerization

Azetidines can be used in various polymerization processes . Their stability and reactivity make them suitable for creating a wide range of polymers with different properties.

Chiral Templates

Azetidines can also be used as chiral templates . These templates can guide the formation of molecules with a specific chirality, which is crucial in many areas of chemistry, including the development of pharmaceuticals .

Safety and Hazards

The compound is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Personal protective equipment should be used to avoid dust formation and breathing in vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water .

Propriétés

IUPAC Name |

1-(3-bromophenyl)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKYRIFEOGFCJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)azetidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-((2,5-Dimethoxyphenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2651849.png)

![5-(tert-Butoxycarbonyl)-2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2651855.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2651861.png)

![2-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2651865.png)

![1-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2651869.png)